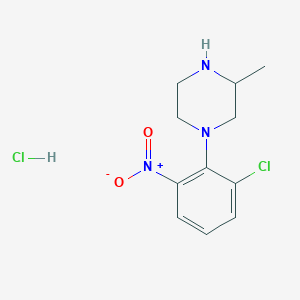
4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate involves the inhibition of specific enzymes and pathways in cancer cells. This compound has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, leading to cell death. In addition, this compound has also been found to inhibit the activity of certain pro-inflammatory cytokines, reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate has various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. In addition, this compound has also been found to have antioxidant properties, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate in lab experiments is its ability to induce apoptosis in cancer cells. This compound has shown promising results in various cancer cell lines, making it a potential candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate. One direction is to further investigate its potential applications in the treatment of cancer. Studies can be conducted to determine the optimal dosage and administration of this compound in animal models of cancer. In addition, further research can be done to investigate its potential use in the treatment of other diseases such as inflammatory bowel disease and rheumatoid arthritis. Another direction is to investigate the synthesis of analogs of this compound with improved solubility and potency. These analogs can be further studied for their potential applications in various fields.
Conclusion:
In conclusion, 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate involves the reaction of 4-formyl-2,6-dimethoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. In addition, this compound has also been studied for its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7S/c1-20-12-4-6-13(7-5-12)24(18,19)23-16-14(21-2)8-11(10-17)9-15(16)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIZITBNAOQGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2OC)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B4929905.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)

![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)

![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)
![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)

![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)
![N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4929968.png)
![3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4929987.png)